molecular formula C15H17F3N8O B12245330 9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine

9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine

Cat. No.: B12245330
M. Wt: 382.34 g/mol
InChI Key: GAZUMFSZHXDFQX-UHFFFAOYSA-N
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Description

9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine is a complex organic compound that features a purine base substituted with a piperazine ring and a trifluoromethyl oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus oxychloride, which is used to activate the purine base for subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production would be optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or piperazine ring .

Scientific Research Applications

9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a purine base with a trifluoromethyl oxadiazole moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H17F3N8O

Molecular Weight

382.34 g/mol

IUPAC Name

2-[[4-(9-ethylpurin-6-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H17F3N8O/c1-2-25-9-21-11-12(25)19-8-20-13(11)26-5-3-24(4-6-26)7-10-22-23-14(27-10)15(16,17)18/h8-9H,2-7H2,1H3

InChI Key

GAZUMFSZHXDFQX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F

Origin of Product

United States

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